molecular formula C16H16N4O4 B2393228 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034230-30-1

2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2393228
CAS No.: 2034230-30-1
M. Wt: 328.328
InChI Key: NGXDWALKPCDNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C16H16N4O4 and its molecular weight is 328.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Applications

A series of novel derivatives, including those related to 2-(1,3-dioxoisoindolin-2-yl), have been synthesized and evaluated for their anti-inflammatory activity. These compounds exhibited promising anti-inflammatory effects in both in vitro and in vivo models. Their molecular docking studies indicated good binding affinity towards human serum albumin (HSA), suggesting a potential mechanism for their bioactivity. This research highlights the therapeutic potential of these compounds in treating inflammatory conditions without detailing drug dosage or side effects (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Evaluation

In another study, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, closely related to the chemical structure , were synthesized and evaluated for their anticonvulsant activities. The compounds demonstrated significant efficacy in standard anticonvulsant screens, indicating their potential as treatments for seizure disorders. This study also performed in silico molecular docking to predict the interaction of these compounds with Na+ channels and GABA_A receptors, providing insights into their mode of action without focusing on usage or adverse effects (Nath et al., 2021).

Synthesis and Characterization

The synthesis and characterization of derivatives that share a core structure with 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide have been extensively studied. These efforts aim to explore the chemical properties and potential biological activities of such compounds, contributing to the broader field of medicinal chemistry. Through various synthetic routes, researchers have developed compounds with potential biological activities, laying the groundwork for further pharmacological evaluations that exclude considerations of specific drug applications or toxicity profiles (Aleksanyan & Hambardzumyan, 2020).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-9(2)14-18-13(24-19-14)7-17-12(21)8-20-15(22)10-5-3-4-6-11(10)16(20)23/h3-6,9H,7-8H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXDWALKPCDNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.